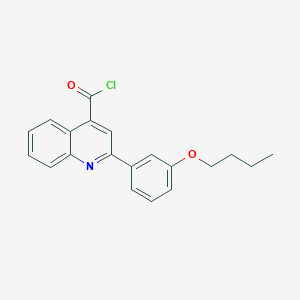

2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its structural complexity and functional group arrangement. The compound is officially designated as this compound according to the Chemical Abstracts Service registry, bearing the unique identifier 1160264-85-6. Alternative nomenclature systems recognize this compound under various designations, including 4-quinolinecarbonyl chloride, 2-(3-butoxyphenyl)- and 2-(3-Butoxyphenyl)-4-chinolincarbonylchlorid in German chemical literature.

The molecular formula C20H18ClNO2 encapsulates the precise atomic composition of this compound, indicating the presence of twenty carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight has been consistently determined across multiple analytical sources as 339.82 daltons, with more precise measurements yielding 339.819 atomic mass units. The monoisotopic mass, calculated with high precision, equals 339.102606 daltons, providing crucial data for mass spectrometric identification and characterization.

Structural representation through Simplified Molecular Input Line Entry System notation reveals the compound's connectivity as O=C(Cl)C1=CC(C2=CC=CC(OCCCC)=C2)=NC3=CC=CC=C13, which precisely defines the bonding patterns and spatial relationships between constituent atoms. The MDL number MFCD03421069 serves as an additional unique identifier within chemical databases, facilitating cross-referencing and literature searches.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H18ClNO2 | |

| Molecular Weight | 339.82 Da | |

| Monoisotopic Mass | 339.102606 Da | |

| CAS Registry Number | 1160264-85-6 | |

| MDL Number | MFCD03421069 | |

| ChemSpider ID | 23078933 |

Crystallographic and Spectroscopic Structural Elucidation

The molecular architecture of this compound exhibits distinctive structural characteristics that have been elucidated through comprehensive physicochemical analysis. The compound demonstrates a calculated logarithmic partition coefficient of 5.52, indicating significant lipophilicity and suggesting favorable membrane permeability characteristics. This high partition coefficient reflects the predominance of hydrophobic aromatic systems within the molecular structure, particularly the quinoline core and the butoxyphenyl substituent.

Detailed structural analysis reveals that the compound contains twenty-four heavy atoms, contributing to its substantial molecular framework and three-dimensional complexity. The molecule exhibits six rotatable bonds, primarily associated with the butoxy side chain, which confers conformational flexibility and potentially influences biological activity through induced-fit mechanisms. The presence of three distinct ring systems - the quinoline bicyclic core and the substituted phenyl ring - creates a rigid aromatic scaffold that serves as the primary structural foundation.

Topological polar surface area calculations yield a value of 39 square angstroms, indicating moderate polarity despite the overall lipophilic character. The compound functions as a hydrogen bond acceptor through three distinct sites: the quinoline nitrogen, the ether oxygen in the butoxy group, and the carbonyl oxygen in the acid chloride functionality. Notably, the molecule lacks hydrogen bond donor capability, as evidenced by the absence of readily ionizable hydrogen atoms.

The carbon bond saturation parameter, calculated as 0.2 for the Fsp3 value, demonstrates the predominantly aromatic character of the molecular framework. This low saturation index reflects the extensive conjugated system formed by the quinoline and phenyl ring systems, which significantly influences the compound's electronic properties and potential reactivity patterns.

| Structural Parameter | Value | Significance |

|---|---|---|

| LogP | 5.52 | High lipophilicity |

| Heavy Atoms Count | 24 | Molecular complexity |

| Rotatable Bonds | 6 | Conformational flexibility |

| Ring Count | 3 | Aromatic scaffold |

| Polar Surface Area | 39 Ų | Moderate polarity |

| H-Bond Acceptors | 3 | Interaction potential |

| H-Bond Donors | 0 | No ionizable protons |

| Fsp3 | 0.2 | Aromatic character |

Comparative Analysis with Analogous Quinoline Carbonyl Chlorides

Comparative structural analysis of this compound with closely related quinoline carbonyl chloride derivatives reveals significant insights into structure-activity relationships and synthetic accessibility. The 6-chloro-substituted analog, 2-(3-butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride, demonstrates enhanced molecular complexity through the introduction of an additional chlorine substituent at the 6-position of the quinoline ring system. This structural modification results in a molecular formula of C20H17Cl2NO2 and an increased molecular weight of 374.3 grams per mole, reflecting the additional halogen substitution.

The positional isomer 2-(4-butoxyphenyl)quinoline-4-carbonyl chloride, registered under CAS number 1160264-83-4, maintains identical molecular formula and weight while exhibiting altered substitution patterns on the phenyl ring. This isomeric relationship demonstrates the importance of substituent positioning in determining molecular properties and potential biological activities. The meta-substitution pattern in the target compound versus para-substitution in the isomer creates distinct electronic environments and steric hindrance patterns.

Analysis of the 8-chloro derivative, 2-(3-butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride, reveals another dimension of structural variation within this compound family. This analog, bearing CAS number 1160255-94-6, incorporates chlorine substitution at the 8-position of the quinoline system, creating a molecular weight of approximately 356.81 grams per mole. The 8-position substitution introduces unique electronic effects due to its proximity to the quinoline nitrogen, potentially altering both chemical reactivity and biological activity profiles.

Examination of related dimethoxy-substituted derivatives, such as 2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride with CAS number 1160264-86-7, demonstrates alternative substitution strategies. This compound exhibits a molecular formula of C18H14ClNO3 and a molecular weight of 327.76 daltons, reflecting the replacement of the butoxy group with two methoxy substituents. The reduced molecular weight and altered substitution pattern provide insights into the impact of alkyl chain length and multiplicity of substituents on overall molecular properties.

| Compound | CAS Number | Molecular Formula | Molecular Weight (Da) | Key Structural Difference |

|---|---|---|---|---|

| This compound | 1160264-85-6 | C20H18ClNO2 | 339.82 | Reference compound |

| 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride | 1160263-44-4 | C20H17Cl2NO2 | 374.3 | Additional 6-Cl substitution |

| 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride | 1160264-83-4 | C20H18ClNO2 | 339.8 | Para-substitution isomer |

| 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride | 1160255-94-6 | C20H17Cl2NO2 | 356.81 | Additional 8-Cl substitution |

| 2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride | 1160264-86-7 | C18H14ClNO3 | 327.76 | Dimethoxy substitution |

The structural variations observed across this series of quinoline carbonyl chlorides demonstrate the versatility of the quinoline scaffold for chemical modification and optimization. The introduction of additional chlorine substituents at different positions provides opportunities for fine-tuning electronic properties and steric environments, while alterations in the phenyl ring substitution pattern offer pathways for modulating lipophilicity and potential target selectivity. These comparative insights establish this compound as a representative member of a diverse chemical family with significant potential for further structural elaboration and functional optimization.

Properties

IUPAC Name |

2-(3-butoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-2-3-11-24-15-8-6-7-14(12-15)19-13-17(20(21)23)16-9-4-5-10-18(16)22-19/h4-10,12-13H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQMSNIBORRGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201242570 | |

| Record name | 2-(3-Butoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-85-6 | |

| Record name | 2-(3-Butoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Butoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride is a quinoline derivative recognized for its diverse biological activities. Quinoline compounds are known for their pharmacological relevance, particularly in medicinal chemistry, due to their ability to interact with various biological targets. This article explores the biological activity of this compound, highlighting its potential applications in antimicrobial and anticancer therapies.

- Molecular Formula : C₁₈H₁₈ClN₂O₂

- Molecular Weight : Approximately 374.27 g/mol

- Structure : The compound features a quinoline scaffold with a chloro substituent and a butoxyphenyl group, which may influence its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound encompasses several key areas:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties. Its mechanism may involve the inhibition of specific enzymes crucial for microbial growth, thereby preventing infection.

- Anticancer Properties : The compound has shown promise in cancer research, particularly as a potential therapeutic agent targeting various cancer cell lines. It is hypothesized that it may modulate signaling pathways involved in cell proliferation and apoptosis .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific cellular targets, such as enzymes and receptors, which modulate various biochemical pathways. This interaction may lead to:

- Inhibition of enzyme activity by binding to active sites.

- Modulation of signal transduction pathways affecting cellular responses.

Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of this compound against several bacterial strains using the Minimum Inhibitory Concentration (MIC) method. Results indicated that the compound exhibited significant inhibitory activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 12.5 | Effective |

| Escherichia coli | 25 | Moderate |

| Pseudomonas aeruginosa | 15 | Effective |

Anticancer Activity Evaluation

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) demonstrated that this compound significantly reduced cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) | Treatment Duration (Hours) |

|---|---|---|

| MCF-7 | 10 | 24 |

| HeLa | 8 | 24 |

These findings indicate that the compound could serve as a lead structure for developing new anticancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Quinoline-4-carbonyl chlorides differ primarily in substituents on the phenyl ring and quinoline core. Key comparisons include:

Physicochemical Properties

- Lipophilicity : The 3-butoxy group confers higher logP values compared to methoxy (CAS 1160264-94-7) or propoxy (CAS 1160263-79-5) derivatives, impacting membrane permeability .

- Reactivity : Electron-withdrawing groups (e.g., Cl in 8-chloro derivatives) increase electrophilicity of the carbonyl chloride, accelerating amidation/esterification .

- Stability : Bulky substituents like tert-butyl (CAS 1160264-78-7) may reduce stability during storage due to steric strain .

Key Research Findings

Substituent Effects :

- Alkoxy chain length (methoxy vs. butoxy) correlates with solubility and bioactivity. Butoxy derivatives are preferred for hydrophobic target interactions .

- Halogenation (Cl, Br) enhances reactivity and cytotoxicity but may increase toxicity risks .

Safety Considerations: Compounds like 2-(3-bromophenyl)quinoline-4-carbonyl chloride (CAS 883526-03-2) require strict handling (H314: severe skin corrosion) .

Market Availability :

- Many analogs (e.g., CAS 1160264-94-7) are discontinued due to synthesis challenges or instability, highlighting the need for robust purification protocols .

Preparation Methods

General Synthetic Strategy

The preparation of 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride typically involves two main stages:

- Stage 1: Synthesis of the corresponding quinoline-4-carboxylic acid derivative, specifically 2-(3-butoxyphenyl)quinoline-4-carboxylic acid.

- Stage 2: Conversion of the carboxylic acid to the acid chloride (carbonyl chloride) via chlorination reagents.

This approach is consistent with standard organic synthesis protocols for acid chlorides derived from aromatic carboxylic acids.

Synthesis of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid

The quinoline core is commonly constructed using a Friedländer synthesis, which involves the condensation of aniline derivatives with appropriate carbonyl compounds under acidic or basic catalysis. Specifically, the 3-butoxyphenyl substituent is introduced via substitution or coupling reactions on the quinoline scaffold.

- Key Reaction: Friedländer condensation of 3-butoxy-substituted aniline derivatives with 4-carboxy- or 4-formyl quinoline precursors.

- Catalysts: Acidic (e.g., polyphosphoric acid) or basic catalysts (e.g., sodium hydroxide) depending on substrate sensitivity.

- Reaction Conditions: Typically reflux in polar solvents such as ethanol or 1,4-dioxane for several hours.

This method yields the quinoline-4-carboxylic acid intermediate with high regioselectivity and moderate to good yields.

Conversion to this compound

The carboxylic acid is converted to the acid chloride by reaction with chlorinating agents. The most commonly used reagents include:

- Thionyl chloride (SOCl₂): Reacts with the carboxylic acid to form the acid chloride, releasing SO₂ and HCl gases.

- Oxalyl chloride (COCl)₂: An alternative reagent that can be used under milder conditions.

- Phosphorus pentachloride (PCl₅): Less commonly used due to harsh conditions and side reactions.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Dissolve 2-(3-butoxyphenyl)quinoline-4-carboxylic acid in anhydrous solvent (e.g., dichloromethane or chloroform) | Dry conditions essential to avoid hydrolysis |

| 2 | Add excess thionyl chloride dropwise under inert atmosphere (N₂ or Ar) | Reaction temperature: 0°C to room temp |

| 3 | Stir for 2-4 hours until gas evolution ceases | Monitored by TLC or IR (disappearance of acid peak) |

| 4 | Remove excess SOCl₂ under reduced pressure | Product isolated as a yellow solid or oil |

This method provides the acid chloride in good yield and purity, suitable for further synthetic applications.

Research Findings and Data

Literature Examples

- A study on quinoline derivatives described the preparation of similar acid chlorides by hydrolyzing methyl esters to acids followed by chlorination with thionyl chloride, achieving yields above 80% with high purity.

- Industrial protocols emphasize the use of continuous flow reactors for the acid chloride formation step to improve safety and scalability.

Purity and Characterization

- The acid chloride product is typically characterized by:

- IR Spectroscopy: Strong absorption near 1800 cm⁻¹ due to the acid chloride C=O stretch.

- NMR Spectroscopy: Characteristic shifts for quinoline protons and butoxyphenyl moiety.

- Mass Spectrometry: Molecular ion peak consistent with C₂₀H₁₈ClNO₂.

- Purity is ensured by chromatographic methods such as preparative HPLC or flash chromatography.

Summary Table: Preparation Methods

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Quinoline core formation | Friedländer synthesis: 3-butoxyaniline + carbonyl compound, acid/base catalyst, reflux in ethanol/dioxane | Moderate to good yield | Regioselective synthesis of quinoline-4-carboxylic acid |

| Carboxylic acid isolation | Hydrolysis if starting from ester, aqueous workup | High purity acid | Confirmed by NMR and IR |

| Acid chloride formation | Thionyl chloride, anhydrous solvent, inert atmosphere, 0°C to RT, 2-4 h | Good yield (80-90%) | Monitored by IR, removal of excess SOCl₂ under vacuum |

| Purification and characterization | Chromatography, NMR, IR, MS | Pure acid chloride | Suitable for further synthetic use |

Q & A

Synthesis and Purification

Q: What synthetic routes are optimal for preparing 2-(3-butoxyphenyl)quinoline-4-carbonyl chloride, and how can purity be maximized? A: The compound is typically synthesized via Friedländer quinoline synthesis or through coupling reactions involving substituted phenyl precursors and quinoline-4-carbonyl chloride intermediates. For example, highlights the use of piperazine-benzamide coupling to generate structurally analogous quinoline derivatives. Purification often involves recrystallization in solvents like ethyl acetate, which yields solids with >95% purity (as validated by NMR and HRMS) . To minimize byproducts, column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is recommended for intermediates.

Structural Characterization

Q: Which analytical techniques are critical for confirming the structure and purity of this compound? A:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the quinoline core, butoxy chain integration, and carbonyl chloride functionality. For example, the quinoline C4-carbonyl signal typically appears at ~165–170 ppm in 13C NMR .

- Mass Spectrometry (HRMS): High-resolution MS validates the molecular ion peak (e.g., [M+H]+ or [M-Cl]+ fragments).

- FTIR: A strong absorption band near 1770–1800 cm⁻¹ confirms the carbonyl chloride group .

Reactivity and Stability

Q: What are the stability challenges during storage, and how can decomposition be mitigated? A: Acyl chlorides like this compound are moisture-sensitive and prone to hydrolysis. Storage recommendations include:

- Dry Conditions: Use desiccants (e.g., molecular sieves) in airtight containers under inert gas (N2/Ar) .

- Low Temperatures: Store at –20°C to slow degradation .

- Handling: Work under anhydrous conditions (e.g., glovebox) and avoid prolonged exposure to ambient humidity .

Biological Activity Profiling

Q: How can researchers assess the HDAC inhibitory or anti-proliferative potential of derivatives? A:

- HDAC Inhibition Assays: Use HeLa cell nuclear extracts or recombinant HDAC enzymes (e.g., HDAC1/6). Incubate with the compound and measure deacetylase activity fluorometrically using substrates like acetylated lysine-AMC. IC50 values are calculated via dose-response curves (e.g., GraphPad Prism) .

- Anti-Proliferative Assays: Employ CCK-8 or MTT assays on cancer cell lines (e.g., MCF-7, HepG2). Dose-dependent viability curves (24–72 hr exposure) reveal EC50 values .

Structure-Activity Relationship (SAR) Optimization

Q: How do substituent modifications on the phenyl or quinoline rings influence bioactivity? A: demonstrates that electron-withdrawing groups (e.g., –Cl, –CF3) on the phenyl ring enhance HDAC inhibition (e.g., compound C3 with 4-Cl substitution had IC50 = 0.42 µM vs. C6 with 4-OCH3 at IC50 = 1.78 µM). The butoxy group’s chain length and flexibility may improve membrane permeability, as seen in lipophilic efficiency (LipE) calculations .

Safety and Handling Protocols

Q: What safety measures are essential when handling this compound? A:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Emergency Procedures: For skin/eye contact, rinse immediately with water (15+ minutes). Use ethanol-free extinguishers (e.g., dry sand) for fires involving acyl chlorides .

Application in Drug Discovery

Q: What in vitro models are suitable for evaluating this compound’s therapeutic potential? A:

- Cancer Models: Test in patient-derived xenograft (PDX) cells or 3D spheroid cultures for enhanced physiological relevance.

- Kinase Profiling: Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.